![molecular formula C13H12O4 B1331108 Ethyl 1,3-dihydroxynaphthalene-2-carboxylate CAS No. 6843-89-6](/img/structure/B1331108.png)
Ethyl 1,3-dihydroxynaphthalene-2-carboxylate
Overview
Description
Ethyl 1,3-dihydroxynaphthalene-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which is a fused double ring system consisting of two benzene rings. The specific structure and properties of ethyl 1,3-dihydroxynaphthalene-2-carboxylate are not directly discussed in the provided papers, but related compounds and their chemistry can provide insights into its potential characteristics and reactivity.
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves multi-step reactions that can include cyclization, esterification, and substitution reactions. For example, the synthesis of conformationally defined aromatic amino acids involved the conversion of a ketone to hydantoins followed by hydrolysis . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was achieved through the reaction of a bromophenyl compound with ammonium acetate in acetic acid . These methods suggest that the synthesis of ethyl 1,3-dihydroxynaphthalene-2-carboxylate could also involve strategic functional group transformations and ring-forming reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystal diffraction . For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing specific dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These findings indicate that ethyl 1,3-dihydroxynaphthalene-2-carboxylate could also exhibit a well-defined molecular geometry with specific intermolecular interactions.
Chemical Reactions Analysis
The reactivity of naphthalene derivatives can be quite diverse. For example, ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate reacted with 1,3-dienes to form cycloadducts , and ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates underwent transformations to yield various heterocyclic compounds . These reactions demonstrate the potential of naphthalene derivatives to participate in cycloaddition and nucleophilic substitution reactions, which could be relevant for the chemical behavior of ethyl 1,3-dihydroxynaphthalene-2-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be characterized using a variety of analytical techniques. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, thermogravimetric analysis, and UV-Visible spectroscopy . The crystal structures of other related compounds provided insights into their stability and intermolecular interactions . These studies suggest that ethyl 1,3-dihydroxynaphthalene-2-carboxylate would likely have distinct spectroscopic signatures and thermal properties that could be similarly analyzed.
Scientific Research Applications
Synthesis and Biological Activity
- Antibacterial and Antifungal Properties : Compounds related to Ethyl 1,3-dihydroxynaphthalene-2-carboxylate, such as Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, have been synthesized and found to exhibit significant antibacterial and antifungal activities against various pathogenic strains (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Structural Diversity and Sensing Applications
- Coordination Polymers and Luminescence Sensing : Studies on the flexible carboxylate linker, H3L = 5-(2-carboxybenzyloxy)isophthalic acid, and various N-donor co-linkers have led to the development of new coordination polymers with Zn(II) ions. These polymers demonstrate potential for luminescent sensing of nitroaromatic compounds (Gupta, Tomar, & Bharadwaj, 2017).
Chromatography and Detection
- High-Performance Liquid Chromatography : The use of derivatives like 2-(phthalimino)ethyl trifluoromethanesulfonate, which can be derived from compounds related to Ethyl 1,3-dihydroxynaphthalene-2-carboxylate, has been explored for spectrophotometric detection in high-performance liquid chromatography (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).
Chemical Synthesis
- Synthesis of Complex Compounds : Ethyl 1,3-dihydroxynaphthalene-2-carboxylate-related compounds have been used in the synthesis of various complex organic molecules, such as 1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Molecular Structure Studies
- Crystal and Molecular Structure Analysis : The study of crystal and molecular structures of compounds related to Ethyl 1,3-dihydroxynaphthalene-2-carboxylate, like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has provided insights into their stability and potential applications in various reactions (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
properties
IUPAC Name |
ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-17-13(16)11-10(14)7-8-5-3-4-6-9(8)12(11)15/h3-7,14-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVQTZHEEIATCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290341 | |
Record name | Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |
CAS RN |
6843-89-6 | |
Record name | 6843-89-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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